molecular formula C33H33NO4 B388889 Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B388889
M. Wt: 507.6g/mol
InChI Key: BGODFGGVJXHANU-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the quinoline core, followed by functional group modifications to introduce the isopropyl, benzyloxy, and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that minimize the use of toxic reagents and reduce waste. Advanced techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structural complexity and versatility make it a valuable compound for various scientific applications .

Properties

Molecular Formula

C33H33NO4

Molecular Weight

507.6g/mol

IUPAC Name

propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C33H33NO4/c1-21(2)38-33(36)30-22(3)34-27-18-25(24-14-8-5-9-15-24)19-28(35)32(27)31(30)26-16-10-11-17-29(26)37-20-23-12-6-4-7-13-23/h4-17,21,25,31,34H,18-20H2,1-3H3

InChI Key

BGODFGGVJXHANU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)OC(C)C

Origin of Product

United States

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